![molecular formula C13H17BrN4O2 B5183157 1-(3-bromo-1-adamantyl)-5-methyl-3-nitro-1H-1,2,4-triazole](/img/structure/B5183157.png)
1-(3-bromo-1-adamantyl)-5-methyl-3-nitro-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-bromo-1-adamantyl)-5-methyl-3-nitro-1H-1,2,4-triazole is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the triazole family, and its unique structure makes it a promising candidate for various biological and chemical studies. In
Mechanism of Action
The mechanism of action of 1-(3-bromo-1-adamantyl)-5-methyl-3-nitro-1H-1,2,4-triazole is not fully understood. However, it is believed that this compound exerts its biological activity through the modulation of various molecular targets, including enzymes, receptors, and ion channels. Further studies are needed to elucidate the precise mechanism of action of this compound.
Biochemical and Physiological Effects:
1-(3-bromo-1-adamantyl)-5-methyl-3-nitro-1H-1,2,4-triazole has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound has potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to inhibit the growth of various bacterial and fungal strains. In addition, this compound has been shown to possess neuroprotective activity, making it a promising candidate for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(3-bromo-1-adamantyl)-5-methyl-3-nitro-1H-1,2,4-triazole in lab experiments is its high purity and yield. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound is its high cost, which may limit its widespread use in scientific research.
Future Directions
There are various future directions for the study of 1-(3-bromo-1-adamantyl)-5-methyl-3-nitro-1H-1,2,4-triazole. One of the most promising directions is the development of new drugs based on the structure of this compound. Further studies are needed to elucidate the precise mechanism of action of this compound and to identify its molecular targets. In addition, studies are needed to investigate the potential side effects of this compound and to optimize its pharmacokinetic properties.
Synthesis Methods
The synthesis of 1-(3-bromo-1-adamantyl)-5-methyl-3-nitro-1H-1,2,4-triazole involves the reaction of 3-bromo-1-adamantylamine with 5-methyl-3-nitro-1H-1,2,4-triazole-1-ethanol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, and the resulting product is purified through recrystallization. The yield of this synthesis method is high, and the purity of the product is excellent.
Scientific Research Applications
1-(3-bromo-1-adamantyl)-5-methyl-3-nitro-1H-1,2,4-triazole has various potential applications in scientific research. One of the most promising applications is in the field of medicinal chemistry, where this compound can be used as a lead compound for the development of new drugs. The unique structure of this compound makes it a promising candidate for the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.
properties
IUPAC Name |
1-(3-bromo-1-adamantyl)-5-methyl-3-nitro-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN4O2/c1-8-15-11(18(19)20)16-17(8)13-5-9-2-10(6-13)4-12(14,3-9)7-13/h9-10H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXVVAXZOUZPFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C23CC4CC(C2)CC(C4)(C3)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID17412189 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(3-Bromo-1-adamantyl)-5-methyl-3-nitro-1,2,4-triazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.